Bis(2-methyl-3-furyl)tetrasulfide
Description
Significance of Polysulfide Linkages in Advanced Chemical Systems
Polysulfides are compounds characterized by chains of sulfur atoms. wikipedia.orgbritannica.com A tetrasulfide, specifically, contains a linear chain of four sulfur atoms (S-S-S-S). These linkages are not mere chemical curiosities; they are integral to a variety of advanced chemical systems. For instance, polysulfide polymers are known for their exceptional resistance to solvents and find use as sealants in demanding environments like pavement joints and aircraft structures. youtube.com
In the field of materials science, the incorporation of polysulfide chains is a key aspect of vulcanization, a process that imparts strength and elasticity to rubber. wikipedia.org The crosslinking of polymer chains by polysulfide bridges is fundamental to the properties of many commercial elastomers. wikipedia.org Furthermore, the chemistry of polysulfides is at the heart of certain battery technologies, such as sodium-sulfur and lithium-sulfur batteries, where the reversible formation and breaking of sulfur-sulfur bonds store and release energy. wikipedia.org The study of polysulfides also extends into biology, where they are recognized for their roles in redox signaling and their connection to hydrogen sulfide (B99878) (H₂S), a molecule with significant physiological functions. nih.gov
Overview of Furan (B31954) Heterocycles in Contemporary Organic and Materials Chemistry
Furan is a five-membered aromatic heterocycle containing one oxygen atom. britannica.comnumberanalytics.com This structural unit is a cornerstone in organic chemistry, appearing in a vast array of natural products and serving as a versatile building block for the synthesis of more complex molecules. numberanalytics.comnumberanalytics.com The furan ring system is a component of many biologically active compounds, including pharmaceuticals and agrochemicals. ijsrst.comderpharmachemica.com
In materials chemistry, furan derivatives are explored for the creation of novel polymers and sustainable materials. numberanalytics.com The reactivity of the furan ring, which can undergo various transformations including cycloaddition reactions, makes it a valuable synthon for constructing intricate molecular architectures. numberanalytics.comderpharmachemica.com Its presence in biomass-derived molecules also positions furan chemistry as a key area in the development of sustainable chemical processes. ijsrst.com
Position of Bis(2-methyl-3-furyl)tetrasulfide within Complex Organosulfur and Furan Research Landscapes
Bis(2-methyl-3-furyl) tetrasulfide emerges as a unique entity that combines the characteristics of both polysulfides and furan heterocycles. While extensive research specifically on this tetrasulfide is not as widespread as for its disulfide analogue, its existence and properties are noted, particularly in the context of flavor chemistry. It is recognized for its distinct meaty aroma. chemicalbook.com
The study of furan-containing organosulfur compounds is an active area of research, driven by their importance as flavor and fragrance components. nih.govsigmaaldrich.com These compounds are often formed during the thermal processing of food through Maillard reactions. The research landscape for these molecules often involves their synthesis, characterization, and the elucidation of their sensory properties. Bis(2-methyl-3-furyl) tetrasulfide is a member of this class of compounds and its study contributes to the broader understanding of how sulfur-containing furan derivatives impact the aroma profiles of foods.
Chemical and Physical Properties of Bis(2-methyl-3-furyl) Tetrasulfide
The following table summarizes some of the known properties of bis(2-methyl-3-furyl) tetrasulfide.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₀O₂S₄ | |
| Molecular Weight | 290.45 g/mol | |
| Appearance | Colorless to amber liquid | |
| Odor | Meaty, sulfurous | chemicalbook.com |
| CAS Number | 28588-76-3 | chemicalbook.com |
Detailed Research Findings
While specific research dedicated solely to bis(2-methyl-3-furyl) tetrasulfide is limited, its identity and basic characteristics are established. It is often mentioned in the context of flavor chemistry and is available from specialty chemical suppliers. chemicalbook.com The synthesis of related compounds, such as bis(2-methyl-3-furyl) disulfide, often proceeds through the oxidation of the corresponding thiol, 2-methyl-3-furanthiol (B142662). prepchem.com It is plausible that the tetrasulfide can be synthesized through reactions involving the controlled introduction of a four-sulfur chain between two 2-methyl-3-furyl moieties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-[(2-methylfuran-3-yl)tetrasulfanyl]furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S4/c1-7-9(3-5-11-7)13-15-16-14-10-4-6-12-8(10)2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQMHJWTXQMUQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)SSSSC2=C(OC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182785 | |
| Record name | Bis(2-methyl-3-furyl) tetrasulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear yellow liquid; meaty aroma | |
| Record name | bis(2-Methyl-3-furyl) tetrasulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1000/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
142.00 to 147.00 °C. @ 0.80 mm Hg | |
| Record name | Bis(2-methyl-3-furanyl)tetrasulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036168 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; slighty soulble in fat, Slightly soluble at room temperature (in ethanol) | |
| Record name | bis(2-Methyl-3-furyl) tetrasulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1000/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.366-1.378 | |
| Record name | bis(2-Methyl-3-furyl) tetrasulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1000/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
28588-76-3 | |
| Record name | 3,3′-Tetrathiobis[2-methylfuran] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28588-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Bis(2-methyl-3-furyl) tetrasulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028588763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2-methyl-3-furyl) tetrasulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 28588-76-3 | |
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| Record name | BIS(2-METHYL-3-FURYL) TETRASULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DAG9X2ID7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Bis(2-methyl-3-furanyl)tetrasulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036168 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Precursor Development for Bis 2 Methyl 3 Furyl Tetrasulfide
Direct Synthetic Routes to Tetrasulfide Architectures
Direct methods aim to construct the tetrasulfide linkage in a single key step from appropriate precursors. These routes are often the most straightforward but may present challenges in selectivity and control.
A traditional and direct approach to forming tetrasulfides involves the reaction of a thiol with a sulfur chloride, specifically disulfur (B1233692) dichloride (S₂Cl₂). In this reaction, two equivalents of the thiol react with one equivalent of disulfur dichloride. The thiol's nucleophilic sulfur atom attacks the electrophilic sulfur of S₂Cl₂, leading to the displacement of the chloride ions and the formation of the symmetrical tetrasulfide bridge. youtube.com
For the synthesis of Bis(2-methyl-3-furyl)tetrasulfide, the reaction would proceed as follows:
2 R-SH + S₂Cl₂ → R-S-S-S-S-R + 2 HCl (where R = 2-methyl-3-furyl)
This method is direct but requires careful handling of the corrosive and reactive reagents, such as sulfur chlorides. The reaction often requires a base to neutralize the hydrogen chloride (HCl) byproduct. While effective, this method can sometimes lead to a mixture of different polysulfides (trisulfides, pentasulfides, etc.) depending on the reaction conditions and the purity of the sulfur chloride reagent.
Electrochemical synthesis has emerged as a modern, efficient, and highly economic route to organic polysulfides. nih.govnih.gov This technique involves the sulfur insertion from elemental sulfur (S₈) into disulfides or thiols through electrolysis. nih.govresearchgate.net The process is notable for its mild reaction conditions and for avoiding hazardous chemical initiators. acs.org
In a typical setup, a solution containing the precursor (such as Bis(2-methyl-3-furyl)disulfide or 2-methyl-3-furanthiol) and elemental sulfur is subjected to electrolysis. This can generate a mixture of polysulfides, and analysis has identified products ranging up to undecasulfides. nih.gov A key finding is that the product distribution can be controlled by the choice of solvent. For instance, using carbon disulfide (CS₂) as a co-solvent can alter the distribution in favor of lower polysulfides, such as the desired tetrasulfides. nih.govnih.govresearchgate.net This solvent effect provides a valuable tool for tuning the selectivity of the synthesis. nih.gov The electrochemical approach is highly atom-economic and represents a significant advance in polysulfide synthesis. nih.gov
| Precursor(s) | Method | Key Parameters | Outcome | Reference(s) |
| Disulfides or Thiols, Elemental Sulfur (S₈) | Electrochemical Synthesis | Electrolysis in a solvent like dichloromethane. | Produces a mixture of polysulfides (up to undecasulfides). | nih.gov, researchgate.net, nih.gov |
| Disulfides or Thiols, Elemental Sulfur (S₈) | Electrochemical Synthesis | Addition of carbon disulfide (CS₂) as a co-solvent. | Shifts product distribution towards lower polysulfides (e.g., tri- and tetrasulfides). | nih.gov, researchgate.net |
| Norbornene-based cyclic trisulfide | Electrochemically Initiated Polymerization | Controlled initiation via electrochemistry. | Forms well-defined, linear poly(trisulfides), avoiding high temperatures. | acs.org |
Multistep Strategies Involving Lower Polysulfide Intermediates
An alternative to direct synthesis is a multistep approach where a lower polysulfide, typically a disulfide, is first synthesized and then converted to the target tetrasulfide.
This two-step strategy first involves the synthesis of Bis(2-methyl-3-furyl)disulfide. This is commonly achieved through the oxidative coupling of two molecules of 2-methyl-3-furanthiol (B142662). libretexts.org Various oxidizing agents can be employed for this transformation, including mild options like molecular oxygen or harsher reagents. youtube.comresearchgate.netyoutube.com The goal is to selectively form the S-S bond without over-oxidation to other species like sulfonic acids. youtube.comboisestate.edu The disulfide itself is a known derivative of 2-methyl-3-furanthiol. rsc.orgchemicalbook.com
Once the disulfide is isolated, the second step involves sulfur insertion to elongate the sulfur chain. This can be accomplished through several methods:
Reaction with Elemental Sulfur: Heating the disulfide with elemental sulfur can lead to the insertion of sulfur atoms. A rhodium-catalyzed reaction has been shown to effectively exchange sulfur atoms between elemental sulfur and organic disulfides, yielding a range of polysulfides. nih.gov
Electrochemical Sulfur Insertion: As described in section 2.1.2, the disulfide can be used as the precursor in an electrochemical cell with elemental sulfur to generate a mixture of higher polysulfides, from which the tetrasulfide can be isolated. nih.govresearchgate.net
This multistep approach allows for greater control and purification at the intermediate disulfide stage, potentially leading to a cleaner final product compared to some direct methods.
Stereoselective Synthesis of this compound
The concept of stereoselectivity in a molecule like this compound is complex. The molecule does not possess traditional chiral carbon centers. However, the tetrasulfide chain (R-S-S-S-S-R) is not a rigid, linear structure. Rotation around the three sulfur-sulfur single bonds leads to the existence of various conformational isomers, or diastereomers. Controlling the specific conformation (i.e., the dihedral angles) of the polysulfide chain represents a significant synthetic challenge.
Currently, literature specifically detailing the stereoselective synthesis of this compound is not available. General strategies for stereoselective synthesis often rely on chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms during a reaction. nih.govyoutube.com Applying these principles to control the conformation of a flexible polysulfide chain is an area of advanced research. The challenge lies in designing a synthetic protocol that can thermodynamically or kinetically favor one specific conformer over the many others that are possible. Without specific directing groups or a rigidifying structural element, achieving high stereoselectivity in the synthesis of acyclic polysulfides remains a formidable task.
Development of Sustainable and Atom-Economical Synthetic Protocols
Modern chemical synthesis places a strong emphasis on "green" or sustainable practices, focusing on high atom economy, use of renewable resources, and waste reduction. rsc.orgrsc.org The synthesis of polysulfides is an area where these principles are being actively applied. researchgate.netresearchgate.net
Key aspects of sustainable protocols relevant to this compound include:
Use of Elemental Sulfur: Elemental sulfur is an abundant and inexpensive industrial by-product of the petroleum industry. rsc.org Syntheses that utilize elemental sulfur directly, such as electrochemical methods or inverse vulcanization, are highly atom-economical and valorize an industrial waste stream. rsc.orgrsc.org
Atom Economy: Atom economy measures how many atoms from the reactants are incorporated into the final product. The reaction of thiols with elemental sulfur to form polysulfides can be highly atom-economical, as ideally all atoms are utilized. rsc.org
Solvent-Free Reactions: Techniques like inverse vulcanization, where a diene or other unsaturated monomer is heated directly with molten sulfur, are often solvent-free, reducing environmental impact. rsc.org While more common for creating polymeric polysulfides, the principles could be adapted for discrete molecules.
Energy Efficiency: Electrochemical syntheses are often conducted at room temperature and can be more energy-efficient than methods requiring high temperatures. nih.govacs.org They avoid the need for hazardous and energy-intensive chemical oxidants or initiators. acs.org
By focusing on electrochemical routes or direct reactions with elemental sulfur, the synthesis of this compound can align with the principles of green chemistry, providing more sustainable and economical alternatives to classical methods. researchgate.net
Methodologies for Precise Control of Polysulfide Chain Length in Furan (B31954) Derivatives
The precise control of the polysulfide chain length in furan derivatives is a challenging yet crucial aspect of their synthesis, as the number of sulfur atoms significantly influences the chemical and physical properties of the resulting molecule. While specific literature detailing the controlled synthesis of bis(2-methyl-3-furyl) tetrasulfide is not extensively available, general principles of polysulfide synthesis can be applied and adapted for this purpose.
The primary precursor for the synthesis of bis(2-methyl-3-furyl) polysulfides is 2-methyl-3-furanthiol . This thiol can be synthesized through various methods, including the reduction of corresponding sulfonic acids or the reaction of a suitable furan derivative with a sulfurating agent. Once obtained, 2-methyl-3-furanthiol serves as the key building block for constructing polysulfide chains of varying lengths.
A common and direct method for the synthesis of symmetrical tetrasulfides involves the reaction of a thiol with sulfur monochloride (S₂Cl₂). In the context of bis(2-methyl-3-furyl) tetrasulfide, this would involve the reaction of two equivalents of 2-methyl-3-furanthiol with one equivalent of sulfur monochloride. The reaction is typically carried out in an inert solvent at low temperatures to control the reactivity and minimize side reactions. A base, such as pyridine, is often added to neutralize the hydrogen chloride gas that is evolved during the reaction.
The stoichiometry of the reactants is critical for controlling the chain length. An excess of the thiol relative to the sulfurizing agent would favor the formation of shorter polysulfide chains, such as the disulfide, while a stoichiometric or slight excess of sulfur monochloride is intended to produce the tetrasulfide. However, this method can often lead to a mixture of polysulfides with varying chain lengths (disulfide, trisulfide, tetrasulfide, and higher polysulfides) due to the complex equilibria involved in sulfur chemistry.
To achieve more precise control over the polysulfide chain length, alternative strategies can be employed. One such approach is the use of pre-synthesized polysulfanes of a defined length, which can then be reacted with the furan thiol. Another method involves the carefully controlled oxidation of the corresponding disulfide, bis(2-methyl-3-furyl) disulfide . The disulfide itself can be readily prepared by the mild oxidation of 2-methyl-3-furanthiol, for instance, by bubbling air through a solution of the thiol. nih.gov Subsequent reaction of the disulfide with elemental sulfur in the presence of a catalyst or under thermal conditions can lead to the insertion of sulfur atoms into the disulfide bond, thereby elongating the polysulfide chain. The reaction conditions, such as temperature, reaction time, and the ratio of disulfide to sulfur, must be meticulously controlled to favor the formation of the desired tetrasulfide.
Recent advancements in organosulfur chemistry have also explored the use of specific sulfur transfer reagents that can deliver a defined number of sulfur atoms to a substrate. While not specifically documented for furan derivatives, these methodologies present a promising avenue for the precise synthesis of bis(2-methyl-3-furyl) tetrasulfide.
The table below summarizes the general approaches for the synthesis of polysulfides, which can be adapted for furan derivatives.
| Method | Sulfurizing Agent | Precursor | Primary Product | Potential Byproducts | Control Factors |
| Direct Sulfuration | Sulfur Monochloride (S₂Cl₂) | 2-Methyl-3-furanthiol | Bis(2-methyl-3-furyl) tetrasulfide | Disulfides, Trisulfides, Higher Polysulfides | Stoichiometry, Temperature, Solvent, Base |
| Disulfide Elongation | Elemental Sulfur (S₈) | Bis(2-methyl-3-furyl) disulfide | Bis(2-methyl-3-furyl) tetrasulfide | Unreacted Disulfide, Other Polysulfides | Temperature, Reaction Time, Reactant Ratio |
| Sulfur Transfer Reagents | Defined Sulfur Transfer Agents | 2-Methyl-3-furanthiol | Specific Polysulfide | Dependent on Reagent | Nature of the Transfer Reagent |
The analysis of the resulting product mixture is typically carried out using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) to separate and identify the different polysulfide species. This analytical step is crucial for optimizing the reaction conditions to maximize the yield of the desired tetrasulfide.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Polysulfide Structure Analysis
There is no specific, publicly available NMR data for Bis(2-methyl-3-furyl)tetrasulfide.
Advanced 1H and 13C NMR Techniques for Furan (B31954) and Sulfur Environments
Detailed 1H and 13C NMR spectral data, which would be crucial for characterizing the specific chemical environments of the protons and carbons in the furan rings and the methyl groups as influenced by the tetrasulfide bridge, have not been reported for this compound.
2D NMR Correlative Spectroscopy for Definitive Structural Assignments
No 2D NMR studies, such as COSY, HSQC, or HMBC, which would be essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule, have been published for this compound.
Vibrational Spectroscopy (Infrared and Raman) for S-S and C-S Bond Characterization
Specific experimental infrared and Raman spectra for this compound are not available in the reviewed literature.
Interpretation of Unique Polysulfide Stretching Modes
While general principles of vibrational spectroscopy of organic polysulfides suggest that Raman spectroscopy is a powerful tool for characterizing S-S and C-S stretching frequencies, no studies have applied this to this compound. nih.govpolimi.it The S-S stretching vibrations in polysulfides typically appear in the Raman spectrum between 400 and 600 cm⁻¹, and their exact frequencies are sensitive to the conformation and dihedral angles of the polysulfide chain. nih.govpolimi.it Without experimental data, a specific interpretation of these modes for the title compound is not possible.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
While the molecular formula (C₁₀H₁₀O₂S₄) is known, detailed high-resolution mass spectrometry data, including specific fragmentation pathways for this compound, have not been published. Such data would be invaluable for confirming the molecular weight and providing insights into the compound's structure and stability under mass spectrometric conditions.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediate Detection in Reaction Mechanisms
There are no published EPR studies specifically investigating this compound or its potential radical intermediates. EPR spectroscopy is a key technique for studying sulfur-containing radicals, which can be formed during the synthesis or degradation of polysulfides. researchgate.netucl.ac.ukjyu.firesearchgate.net However, no such investigations have been reported for this compound.
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Packing
The determination of the three-dimensional structure of bis(2-methyl-3-furyl) tetrasulfide in the solid state through single-crystal X-ray crystallography is a critical component of its advanced spectroscopic characterization. This powerful analytical technique provides precise information regarding bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation. Furthermore, it elucidates the arrangement of molecules within the crystal lattice, revealing the nature and geometry of intermolecular interactions that govern the material's bulk properties.
As of the latest available research, a complete single-crystal X-ray diffraction study for bis(2-methyl-3-furyl) tetrasulfide has not been published in publicly accessible literature. Consequently, detailed crystallographic data, including unit cell parameters, space group, and atomic coordinates, are not available.
However, based on the known molecular formula, C10H10O2S4, and the structures of analogous furan-containing sulfur compounds, a hypothetical model of its solid-state characteristics can be proposed. It is anticipated that the tetrasulfide chain would adopt a helical or zigzag conformation to minimize steric hindrance between the two 2-methyl-3-furyl moieties. The furan rings themselves are expected to be largely planar.
Intermolecular packing in the solid state would likely be dominated by van der Waals forces and potentially weak C–H···O or C–H···S hydrogen bonds. The arrangement of molecules in the crystal lattice would aim to achieve the most efficient packing, maximizing attractive intermolecular forces.
For illustrative purposes, a table of expected crystallographic parameters is provided below. It is important to note that these are hypothetical values and await experimental verification.
Hypothetical Crystallographic Data for Bis(2-methyl-3-furyl) tetrasulfide
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ |
| a (Å) | 8.5 - 10.5 |
| b (Å) | 12.0 - 15.0 |
| c (Å) | 7.0 - 9.0 |
| α (°) | 90 |
| β (°) | 95 - 105 |
| γ (°) | 90 |
| Volume (ų) | 900 - 1400 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.4 - 1.6 |
Theoretical and Computational Investigations of Bis 2 Methyl 3 Furyl Tetrasulfide
Quantum Chemical Studies (e.g., Density Functional Theory, DFT) for Electronic and Geometric Structure
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic and geometric properties of sulfur-containing organic compounds. While specific DFT studies on bis(2-methyl-3-furyl) tetrasulfide are not extensively available in the provided search results, the principles of these computational methods can be applied to understand its characteristics. DFT calculations allow for the optimization of the molecule's geometry, providing insights into bond lengths, bond angles, and dihedral angles. These calculations are foundational for understanding the molecule's stability and reactivity.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity.
For molecules with similar structures, such as those containing furan (B31954) rings and disulfide or polysulfide bridges, DFT calculations can predict how substitutions on the furan ring or changes in the sulfur chain length affect the HOMO-LUMO gap and, consequently, the molecule's reactivity. For instance, studies on related compounds have shown that the introduction of different heteroatoms can significantly alter the HOMO-LUMO gap. mdpi.com
Based on these principles, a theoretical analysis of bis(2-methyl-3-furyl) tetrasulfide would involve calculating the energies of its HOMO and LUMO. From these energies, various reactivity descriptors can be derived:
Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.
Chemical Hardness (η): A measure of resistance to change in the electron distribution or charge transfer.
Global Softness (S): The reciprocal of chemical hardness, indicating the capacity of a molecule to accept electrons.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.
A hypothetical table of these calculated parameters for bis(2-methyl-3-furyl) tetrasulfide, based on DFT calculations, could look like this:
| Parameter | Symbol | Formula | Hypothetical Value (eV) |
| HOMO Energy | EHOMO | - | -6.5 |
| LUMO Energy | ELUMO | - | -1.5 |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.0 |
| Ionization Potential | IP | -EHOMO | 6.5 |
| Electron Affinity | EA | -ELUMO | 1.5 |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.0 |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.5 |
| Global Softness | S | 1/(2η) | 0.2 |
| Electrophilicity Index | ω | μ2/(2η) | 3.2 |
This table presents hypothetical values for illustrative purposes, as direct experimental or computational data for this specific molecule was not found in the search results.
The distribution of electron density in a molecule is key to understanding its reactive sites. Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. This map helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
In bis(2-methyl-3-furyl) tetrasulfide, the oxygen atoms in the furan rings and the sulfur atoms in the tetrasulfide chain would be expected to be regions of high electron density (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms and regions around the carbon atoms would likely exhibit a more positive potential. An MEP map would provide a detailed visual guide to the molecule's reactivity towards other polar molecules.
The tetrasulfide chain in bis(2-methyl-3-furyl) tetrasulfide is flexible and can adopt various conformations. The rotational barriers around the S-S bonds and the C-S bonds determine the preferred spatial arrangement of the furan rings relative to each other. Conformational analysis, typically performed using computational methods like DFT, can identify the most stable conformers (those with the lowest energy) and the energy barriers between different conformations.
Mechanistic Investigations through Computational Reaction Modeling
Computational modeling is a powerful tool for investigating reaction mechanisms, providing insights that can be difficult to obtain through experimental methods alone.
The sulfur-sulfur bonds in the tetrasulfide chain are relatively weak and are key to the reactivity of bis(2-methyl-3-furyl) tetrasulfide. Computational modeling can be used to calculate the bond dissociation energies (BDEs) of the S-S bonds. This information is crucial for understanding the thermal stability of the compound and its propensity to undergo reactions involving the cleavage of these bonds.
Studies on similar disulfide compounds have shown that direct radical attack on a sulfur atom can lead to the cleavage of the S-S bond with a significantly lower activation energy compared to other potential reaction pathways. rsc.org It is plausible that a similar mechanism is at play for tetrasulfides. The energetics of both homolytic (producing two radicals) and heterolytic (producing ions) cleavage of the S-S bonds can be calculated to determine the most likely decomposition pathways under different conditions.
The cleavage of the S-S bond in bis(2-methyl-3-furyl) tetrasulfide can lead to the formation of various radical intermediates. For example, homolytic cleavage of the central S-S bond would produce two bis(2-methyl-3-furyl) disulfide radicals (RS-S•), while cleavage of a terminal S-S bond would yield a 2-methyl-3-furylthiyl radical (RS•) and a trisulfide radical (RS-S-S•).
Computational modeling can be used to explore the subsequent reaction pathways of these radical intermediates. These pathways could include:
Recombination: Radicals recombining to reform the original tetrasulfide or other polysulfides.
Hydrogen Abstraction: Radicals abstracting hydrogen atoms from other molecules.
Addition Reactions: Radicals adding to double bonds or aromatic systems.
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the dynamic behavior and intermolecular interactions of Bis(2-methyl-3-furyl)tetrasulfide at an atomic level. While specific MD studies on this exact compound are not extensively documented in publicly available literature, the principles of MD simulations and knowledge of related organosulfur and furan-containing molecules allow for a detailed theoretical exploration of its expected behavior. acs.orgresearchgate.netresearchgate.net
MD simulations model the movement of atoms and molecules over time by numerically solving Newton's equations of motion. acs.orgscilit.com The forces acting on each atom are calculated using a force field, which is a set of empirical potential energy functions that describe the intramolecular (bond stretching, angle bending, dihedral torsions) and intermolecular (van der Waals, electrostatic) interactions. rsc.orgwikipedia.orgnih.gov For a molecule like this compound, a well-parameterized force field such as OPLS-AA (Optimized Potentials for Liquid Simulations - All-Atom) or GAFF (General Amber Force Field) would be essential for accurate simulations. rsc.orggromacs.org The parameters for the sulfur-sulfur linkages would be of particular importance and might require custom parameterization based on quantum mechanical calculations to accurately model the tetrasulfide chain's flexibility. nih.gov
Intermolecular interactions are critical for understanding how this compound behaves in a condensed phase, such as in a food matrix or as a pure substance. The primary intermolecular forces at play would be van der Waals interactions, arising from temporary fluctuations in electron density, and dipole-dipole interactions, due to the polar nature of the furan rings and the C-O and C-S bonds. The furan rings can participate in π-π stacking interactions, while the sulfur atoms can engage in sulfur-sulfur interactions, which are known to be significant in various molecular systems. acs.org
To quantify these interactions, MD simulations can be used to calculate the radial distribution function (RDF) between different parts of the molecules, providing a statistical picture of the local molecular environment. For instance, the RDF between the centers of mass of the furan rings could reveal the extent of π-π stacking. Similarly, the RDF between sulfur atoms of neighboring molecules would elucidate the nature of sulfur-sulfur contacts. The total interaction energy, as well as its electrostatic and van der Waals components, can also be calculated to provide a quantitative measure of the strength of these interactions. researchgate.netrsc.orgnih.gov
A hypothetical MD simulation of this compound in a solvent like water or a lipid environment would provide insights into its partitioning behavior and its orientation at interfaces. This is particularly relevant for its role as a flavor compound, as its interaction with the solvent and other food components will affect its volatility and perception.
Table 1: Hypothetical Parameters for Molecular Dynamics Simulation of this compound
| Parameter | Value/Method | Significance |
| Force Field | OPLS-AA, GAFF | Defines the potential energy surface of the molecule. rsc.orggromacs.org |
| Atomic Charges | Calculated via QM (e.g., RESP) | Determines the strength of electrostatic interactions. nih.gov |
| Simulation Box | Cubic, with periodic boundary conditions | Simulates a bulk system and avoids edge effects. |
| Solvent | Explicit (e.g., TIP3P water) or Implicit | Represents the chemical environment. |
| Temperature | 300 K (or relevant processing temperature) | Controls the kinetic energy of the system. |
| Pressure | 1 atm | Maintains constant pressure conditions. |
| Simulation Time | Nanoseconds to Microseconds | Allows for sampling of conformational space and dynamic events. |
| Analysis | RDF, RMSD, Dihedral Angle Distribution | Provides quantitative measures of structure and dynamics. |
Computational Design and Prediction of Novel this compound Derivatives
Computational chemistry provides a powerful toolkit for the rational design and in silico screening of novel derivatives of this compound with potentially enhanced or modified properties, such as improved flavor profiles, increased stability, or altered volatility. wur.nlfrontiersin.org These methods can significantly accelerate the discovery process by prioritizing a smaller number of promising candidates for experimental synthesis and evaluation. nih.govfrontiersin.org
One of the primary approaches in computational design is the generation of a virtual library of derivatives. Starting with the core structure of this compound, various chemical modifications can be systematically introduced. These modifications could include:
Altering the substituents on the furan ring: Replacing the methyl group with other alkyl groups (ethyl, propyl, etc.) or functional groups (e.g., methoxy, hydroxyl) could modulate the molecule's polarity, size, and interaction with flavor receptors.
Varying the length of the polysulfide chain: Exploring the corresponding disulfide, trisulfide, and pentasulfide analogues could have a significant impact on the flavor character, as the number of sulfur atoms is known to influence the sensory properties of organosulfur compounds.
Introducing substituents at other positions on the furan ring: Adding functional groups to the C4 or C5 positions of the furan ring would create a diverse set of isomers with potentially unique flavor profiles.
Once a virtual library of derivatives is generated, their properties can be predicted using a variety of computational techniques. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are particularly relevant in this context. acs.orgdigitaloceanspaces.commdpi.comnih.gov These models establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physical properties. For flavor compounds, a QSAR model could be developed to predict the flavor threshold or a specific flavor attribute (e.g., "meaty," "sulfurous") based on a set of calculated molecular descriptors. nih.govresearchgate.net
The molecular descriptors used in QSAR/QSPR models can be categorized as:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices, connectivity indices, which describe the branching and shape of the molecule.
3D descriptors: Quantum chemical descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and molecular surface area. These are calculated using methods like Density Functional Theory (DFT).
By training a QSAR model on a dataset of known flavor compounds with similar structures, it is possible to predict the flavor characteristics of the newly designed derivatives of this compound. This allows for a rapid screening of the virtual library to identify candidates with the desired flavor profile. nih.govgithub.com
Furthermore, computational methods can be used to predict other important properties such as volatility (related to vapor pressure), solubility, and stability. For instance, the interaction energy of the derivatives with water molecules can be calculated to estimate their hydrophilicity, which influences their behavior in aqueous food systems. The bond dissociation energy of the S-S bonds can be computed to assess the thermal stability of the polysulfide chain.
Table 2: Hypothetical Novel this compound Derivatives and Predicted Property Changes
| Derivative | Modification | Predicted Property Change (Hypothetical) | Rationale |
| Bis(2-ethyl-3-furyl)tetrasulfide | Methyl group replaced by ethyl group | Increased hydrophobicity, potentially altered flavor intensity. | Larger alkyl group increases nonpolar surface area. |
| Bis(2-methyl-3-furyl)trisulfide | Tetrasulfide chain shortened to trisulfide | Change in sulfurous aroma notes, potentially increased volatility. | Shorter polysulfide chain may have different flavor characteristics and lower boiling point. |
| Bis(5-chloro-2-methyl-3-furyl)tetrasulfide | Addition of chlorine at the C5 position | Increased polarity, potential for new intermolecular interactions. | Introduction of a polar halogen atom. |
| Bis(2-hydroxymethyl-3-furyl)tetrasulfide | Methyl group oxidized to hydroxymethyl | Increased water solubility, potential for hydrogen bonding. | Addition of a hydroxyl group. |
The most promising derivatives identified through this in silico screening process can then be prioritized for chemical synthesis and subsequent sensory analysis, thereby streamlining the development of new and improved flavor ingredients.
Reaction Chemistry and Chemical Transformations of Bis 2 Methyl 3 Furyl Tetrasulfide
Fundamental S-S Bond Reactivity and Transformations
The tetrasulfide linkage is the most reactive site in the bis(2-methyl-3-furyl)tetrasulfide molecule. The sulfur-sulfur bonds are relatively weak and susceptible to a variety of chemical transformations, including reductive and oxidative processes, as well as radical and ionic reactions.
The reductive cleavage of the S-S bonds in tetrasulfides leads to the formation of lower-order sulfides and thiols. This reactivity is a general feature of polysulfides. While specific studies on this compound are not extensively documented, the behavior can be inferred from the known chemistry of related polysulfides.
Common reducing agents can cleave the polysulfide chain. For instance, treatment with thiols or phosphines can lead to a stepwise reduction of the sulfur chain. The reaction with a thiol (R'-SH), for example, could proceed through a series of disulfide exchange reactions, ultimately yielding the corresponding disulfide and thiol.
A key product of the complete reduction of this compound would be 2-methyl-3-furanthiol (B142662). This thiol is a known potent aroma compound found in food. ebi.ac.uk The reduction can be conceptually represented as follows:
(CH₃C₄H₂O)-S-S-S-S-(OC₄H₂CH₃) + Reducing Agent → 2 (CH₃C₄H₂O)-SH + Other Products
The specific products would depend on the nature and stoichiometry of the reducing agent used.
The oxidation of tetrasulfides can potentially lead to the formation of higher polysulfides (pentasulfides, hexasulfides, etc.) or sulfur oxides. The susceptibility of sulfur to oxidation is a well-established principle in sulfur chemistry.
The reaction of disulfides with elemental sulfur can yield tetrasulfides, suggesting that the reverse process, the extrusion of sulfur from a tetrasulfide to form a disulfide, is also possible under certain conditions. Conversely, the reaction of a tetrasulfide with additional sulfur sources, potentially under the influence of catalysts, could lead to the formation of higher polysulfides. Processes for producing sodium polysulfides, for instance, involve the reaction of lower polysulfides with sulfur to form higher-order polysulfides like sodium tetrasulfide. google.com
Furthermore, strong oxidizing agents could potentially oxidize the sulfur atoms to various oxidation states, forming sulfoxides, sulfones, or ultimately leading to the cleavage of the furan (B31954) ring. The oxidation of the related bis(2-methyl-3-furyl) disulfide has been studied and results in the formation of this very disulfide from 2-methyl-3-furanthiol in the presence of hydrogen peroxide. ebi.ac.ukresearchgate.net This indicates the general susceptibility of the sulfur linkage to oxidation.
The sulfur-sulfur bonds in tetrasulfides are prone to homolytic cleavage upon exposure to heat or light, generating sulfur-centered radicals. These perthiyl radicals (RS-S•) are reactive intermediates that can participate in a variety of subsequent reactions.
It has been suggested that tetrasulfides can be products of perthiyl radical reactions. nsf.gov The cleavage of the tetrasulfide bond would generate two (2-methyl-3-furyl)disulfanyl radicals:
(CH₃C₄H₂O)-S-S-S-S-(OC₄H₂CH₃) → 2 (CH₃C₄H₂O)-S-S•
These radicals can then undergo a variety of reactions, including:
Recombination: Reforming the tetrasulfide or coupling to form other sulfur-containing species.
Hydrogen Abstraction: Abstracting a hydrogen atom from a suitable donor to form a disulfide and a new radical.
Addition to Unsaturated Systems: Adding to double or triple bonds.
Labeling experiments and EPR spectra have provided insight into the mechanism of disulfide cleavage, which can involve radical pathways. ebi.ac.uk While not specific to the tetrasulfide, this supports the likelihood of radical-mediated reactions for polysulfides.
The sulfur atoms in the tetrasulfide chain can be attacked by both nucleophiles and electrophiles. The central sulfur atoms are generally more electrophilic, while the terminal sulfur atoms attached to the furan rings are more susceptible to nucleophilic attack.
Nucleophilic Attack: Nucleophiles such as cyanide, sulfite, or thiols can attack the sulfur chain, leading to its cleavage. For example, the reaction with cyanide ions (a process known as cyanolysis) is a classic reaction for determining the number of sulfur atoms in a polysulfide chain. The reaction of a tetrasulfide with a nucleophile (Nu⁻) can be depicted as:
(CH₃C₄H₂O)-S-S-S-S-(OC₄H₂CH₃) + Nu⁻ → (CH₃C₄H₂O)-S-Nu + (CH₃C₄H₂O)-S-S-S⁻
The resulting trisulfide anion could undergo further reaction. Studies have shown that tetrasulfides are more susceptible to degradation than trisulfides, and this degradation is faster at higher pH, which is consistent with nucleophilic attack by hydroxide (B78521) ions. nsf.gov
Electrophilic Attack: Electrophiles can attack the sulfur atoms, particularly the terminal ones. However, the furan ring itself is also a site for electrophilic attack, which is often a more favorable pathway.
Reactivity of the Furan Moieties
The furan rings in this compound are aromatic and can undergo reactions typical of aromatic heterocycles. The presence of the electron-donating oxygen atom and the methyl group activates the ring towards electrophilic substitution.
The furan ring is significantly more reactive towards electrophiles than benzene. numberanalytics.com Electrophilic attack generally occurs at the position adjacent to the heteroatom (the α-position), which is the C5 position in the 2-methyl-3-furyl moiety. The C4 position is also a potential site for substitution.
The presence of the methyl group at the C2 position and the tetrasulfide group at the C3 position will influence the regioselectivity of the substitution. The methyl group is an activating, ortho-, para-directing group, while the tetrasulfide group is likely to be a deactivating, ortho-, para-directing group due to the electronegativity of sulfur, but with potential for d-orbital participation.
Typical electrophilic aromatic substitution reactions that furan rings undergo include:
Nitration: Introduction of a nitro group (-NO₂).
Halogenation: Introduction of a halogen (e.g., -Cl, -Br).
Sulfonation: Introduction of a sulfonic acid group (-SO₃H).
Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups.
While specific studies on electrophilic substitution of this compound are not available, the general reactivity of furans suggests that these reactions are feasible. nih.govnih.govacs.org For instance, furan undergoes Vilsmeier-Haack formylation to introduce a formyl group. uoanbar.edu.iq The reaction of this compound with a strong electrophile would likely lead to substitution on the furan ring, primarily at the C5 position.
It is important to note that under harsh reaction conditions, the furan ring can undergo ring-opening reactions. nih.govresearchgate.net Oxidation of the furan ring can lead to the formation of reactive intermediates like enediones, which can react with various nucleophiles. nih.govnih.gov
Hydrogenation and Ring Opening Studies on Furan Derivatives
The furan rings in this compound are susceptible to both hydrogenation and ring-opening reactions, transformations that can significantly alter the molecule's structure and properties.
Hydrogenation: The selective hydrogenation of the furan rings to their corresponding tetrahydrofuran (B95107) derivatives is a plausible transformation. While specific studies on this compound are not extensively documented, research on analogous furan-containing compounds demonstrates that this can be achieved using various catalytic systems. For instance, palladium nanoparticles supported on materials like ionic liquid-modified silica (B1680970) have been shown to effectively saturate furan rings in complex molecules, yielding cyclic ethers without cleaving the rings. nih.gov Such a transformation in this compound would yield bis(2-methyl-3-tetrahydrofuryl)tetrasulfide, a compound with altered polarity and conformational flexibility. The choice of catalyst and reaction conditions is crucial to prevent undesired side reactions, such as hydrogenolysis of the C-S bonds in the tetrasulfide chain or complete hydrodeoxygenation.
Ring Opening: The furan ring is also prone to opening under various conditions, particularly in the presence of acids or upon oxidation. rsc.orgresearchgate.netstudysmarter.co.uknih.gov Acid-catalyzed ring-opening of furans can lead to the formation of linear dicarbonyl compounds. studysmarter.co.uknih.gov For this compound, this would represent a significant structural alteration, breaking the aromatic heterocycles to form a more complex acyclic sulfur compound. Oxidative ring-opening, for example using reagents like ozone or ruthenium trichloride (B1173362) with sodium periodate, is another pathway that can transform the furan ring into carboxylic acid functionalities. alfa-chemistry.com The specific products of ring-opening would be highly dependent on the reagents and conditions employed.
Cycloaddition Reactions Involving the Furan Diene System
The furan ring in this compound can act as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. mdpi.comnumberanalytics.com This reactivity allows for the construction of complex bicyclic structures.
The reactivity of the furan diene is influenced by the substituents on the ring. The 2-methyl group is an electron-donating group, which generally increases the reactivity of the furan in Diels-Alder reactions. nih.gov However, the 3-thiol linkage to the tetrasulfide could have a more complex electronic effect. Diels-Alder reactions of furans are often reversible, and the selectivity (endo vs. exo) can be influenced by reaction conditions. mdpi.comyoutube.com
Common dienophiles for furan cycloadditions include maleic anhydride, maleimides, and acetylenic esters. youtube.comnih.govrsc.org The reaction of this compound with a dienophile like N-phenylmaleimide would be expected to yield a bis-adduct, where both furan rings have undergone cycloaddition. The resulting 7-oxabicyclo[2.2.1]heptene derivatives are valuable intermediates for further synthetic transformations.
| Diene System | Dienophile | Potential Product Type | Reference |
| 2-Methylfuran | Maleic Anhydride | 7-oxabicyclo[2.2.1]heptene derivative | mdpi.com |
| Furan | N-Phenylmaleimide | 7-oxabicyclo[2.2.1]heptene derivative | nih.govrsc.org |
| Furan | Acetylenic Esters | 7-oxabicyclo[2.2.1]heptene derivative | mdpi.com |
Transchalcogenation and Exchange Reactions with Other Sulfur-Containing Species
The tetrasulfide bridge in this compound is the most reactive site for nucleophilic attack, leading to transchalcogenation and exchange reactions. These reactions are characteristic of organic polysulfides and are particularly relevant in biological contexts where thiols like glutathione (B108866) are present. acs.orgnih.govnih.gov
Reaction with thiols, such as glutathione (GSH), can proceed via nucleophilic attack on one of the sulfur atoms of the tetrasulfide chain. acs.orgnih.gov Attack at an internal (β) sulfur atom can lead to the formation of a persulfide and a mixed trisulfide, which can further react to release hydrogen sulfide (B99878) (H₂S). acs.orgnih.gov Alternatively, attack at the sulfur atom adjacent to the furan ring (α-sulfur) can form a hydropolysulfide and a mixed disulfide. acs.orgnih.gov These reactions effectively break down the tetrasulfide chain, leading to a mixture of smaller sulfur-containing species. This reactivity underscores the potential of this compound to act as an H₂S donor. acs.orgnih.gov
The general mechanism for the reaction of an organic tetrasulfide (RSSSSR) with a thiol (R'SH) can be summarized as follows:
Initial Attack: R'S⁻ + RSSSR → RSSSR' + RS⁻
Further Reactions: The resulting mixed polysulfides can undergo further exchange reactions, leading to a complex equilibrium of different disulfides, trisulfides, and the parent thiols.
Derivatization Strategies and Synthesis of Functional Analogues of the Compound
The synthesis of functional analogues of this compound can be approached by modifying either the furan ring or the tetrasulfide chain.
Modification of the Furan Ring: The furan ring can be functionalized through various organic reactions. For example, electrophilic substitution reactions, though less common for electron-rich furans compared to other aromatics, can be employed to introduce substituents at the C5 position. numberanalytics.com Furthermore, the synthesis could start from pre-functionalized furan derivatives. A wide variety of substituted furans can be synthesized through methods like the Paal-Knorr synthesis or from other heterocyclic precursors. ijsrst.com These functionalized furans can then be converted to the corresponding thiols and subsequently to the tetrasulfide.
Modification of the Polysulfide Chain: The length of the polysulfide chain can be varied. The synthesis of the corresponding disulfide, bis(2-methyl-3-furyl)disulfide, is well-documented and it serves as a common precursor. chemicalbook.comfemaflavor.orgsigmaaldrich.com Symmetrical tetrasulfides are often synthesized by reacting the corresponding thiol with sulfur monochloride (S₂Cl₂). acs.org By using different sulfur transfer reagents, it is possible to synthesize analogues with different numbers of sulfur atoms in the chain (e.g., trisulfides).
Advanced Functional Applications in Materials Science and Electrochemistry
Electrochemical Behavior and Application in Rechargeable Metal Batteries
Organosulfur compounds, particularly those with polysulfide linkages, are gaining significant attention as potential high-capacity electrode materials for next-generation rechargeable batteries. acs.org Their ability to undergo reversible redox reactions involving the cleavage and formation of sulfur-sulfur bonds allows for high theoretical capacities. nih.govresearchgate.net The organic framework offers a platform to tune electrochemical properties and potentially mitigate issues associated with traditional lithium-sulfur batteries, such as the dissolution of polysulfide intermediates (the shuttle effect). pku.edu.cn
The electrochemical energy storage capability of tetrasulfide compounds like Bis(2-methyl-3-furyl) tetrasulfide is centered on the reversible redox reactions of the linear four-sulfur atom chain. nih.gov Studies on analogous bis(aryl) tetrasulfides reveal a multi-electron reduction process during the battery's discharge cycle. nih.goviu.edu An organotetrasulfide can theoretically accept up to six electrons, leading to a high specific capacity. nih.govresearchgate.net
The discharge process typically occurs in two main voltage regions: nih.govresearchgate.net
High-Voltage Slope Region: This initial phase involves the cleavage of the S-S bonds in the tetrasulfide, leading to the formation of shorter polysulfides, persulfides, and eventually organothiolates (R-SLi).
Low-Voltage Plateau Region: This subsequent phase is characterized by the conversion of the intermediate sulfur species into inorganic lithium sulfides, primarily Li₂S₂ and Li₂S. nih.gov
Based on extensive analysis of similar compounds, the proposed reduction pathway for a generic organotetrasulfide (R-S₄-R) in a lithium battery is as follows:
Step 1: R-S₄-R + 2e⁻ + 2Li⁺ → 2 R-S-S-Li
Step 2: 2 R-S-S-Li + 2e⁻ + 2Li⁺ → 2 R-SLi + Li₂S₂
Step 3: Li₂S₂ + 2e⁻ + 2Li⁺ → 2 Li₂S
This multi-step redox mechanism allows for a gradual voltage change and high electron utilization per molecule. The entire process is theoretically reversible during the charging phase, where Li₂S is oxidized back to higher-order polysulfides and ultimately the original organotetrasulfide.
The electrochemical performance of organopolysulfides is profoundly influenced by the nature of the organic group (R) attached to the sulfur chain. nih.gov The R group impacts factors such as redox potential, solubility of intermediates, and reaction kinetics. iu.edu
For Bis(2-methyl-3-furyl) tetrasulfide, the 2-methyl-3-furyl moiety is expected to play a crucial role. While specific studies on this exact molecule are not prevalent, research on other bis(aryl) tetrasulfides shows that electron-donating or electron-withdrawing groups on the aryl ring can tune the discharge voltage and stability. nih.goviu.edu The furan (B31954) ring, with its heteroaromatic nature, and the electron-donating methyl group would modulate the electron density along the polysulfide chain, thereby influencing the energy required to break the S-S bonds. This structural tuning provides a pathway to optimize the battery's operating voltage and energy density. iu.edu
| Characteristic | Description | Governing Factors |
|---|---|---|
| Discharge Mechanism | Multi-step reduction involving S-S bond cleavage. | Length of the polysulfide chain. |
| Voltage Profile | Typically exhibits a high-voltage slope followed by a low-voltage plateau. nih.govresearchgate.net | Formation of organothiolates (slope) and Li₂S₂/Li₂S (plateau). nih.gov |
| Specific Capacity | High theoretical values due to multi-electron redox reactions. | Molecular weight and number of sulfur atoms. |
| Rate Capability | Can be limited by slow kinetics of bond breaking and recombination. researchgate.net | Electronic properties of the organic group (R), electrolyte composition. |
A primary challenge for organosulfur cathodes is their inherent low electrical conductivity. researchgate.net To be used effectively in a battery, Bis(2-methyl-3-furyl) tetrasulfide would need to be integrated into a conductive host matrix. A common strategy involves creating a composite cathode by mixing the active material with conductive carbons, such as carbon nanotubes or porous carbon, and a binder. researchgate.net
Role as Crosslinkers and Building Blocks in Polymer Chemistry
The bifunctional nature of Bis(2-methyl-3-furyl) tetrasulfide, with a reactive polysulfide chain at its core and furan rings at its ends, makes it a potential candidate for use in polymer synthesis, either as a crosslinking agent or a monomeric building block.
Bis(2-methyl-3-furyl) tetrasulfide can be envisioned as a key ingredient in the synthesis of sulfur-rich polymers. One of the most prominent methods for creating such materials is inverse vulcanization. rsc.orgrsc.org This process involves dissolving a comonomer into molten elemental sulfur, which then acts as the monomer. The comonomer serves as a crosslinker to stabilize the resulting polysulfide chains. rsc.org While typically a diene or other unsaturated molecule is used as the crosslinker, a molecule like Bis(2-methyl-3-furyl) tetrasulfide could itself participate in or initiate polymerization reactions due to its reactive S-S bonds.
Modern synthetic strategies also allow for the creation of polysulfide polymers under milder conditions. For instance, polysulfide anions can react with epoxides in a ring-opening polymerization to form functional polymers. The development of polysulfide-derived polymers from bio-based resources like cottonseed oil is also an area of active research, highlighting a trend towards more sustainable materials. researchgate.net These methods could potentially be adapted to incorporate furan-containing tetrasulfides to create polymers with unique thermal, optical, or mechanical properties. rsc.org
The formation of a polymer network using a tetrasulfide like Bis(2-methyl-3-furyl) tetrasulfide would primarily rely on the chemistry of its polysulfide bridge. The mechanism for forming crosslinks can proceed through several pathways:
Thermal Radical Formation: At elevated temperatures, as used in inverse vulcanization, the relatively weak S-S bonds in the tetrasulfide chain can undergo homolytic cleavage to form sulfur-centered radicals (R-S•, R-S-S•, etc.). These highly reactive radicals can then attack other monomers or polymer chains, initiating polymerization and forming covalent crosslinks throughout the material. rsc.org
Polysulfide Metathesis: The polysulfide linkages are not static; they can undergo dynamic exchange reactions, especially when catalyzed by light or heat. This allows for the rearrangement of crosslinks, which can be exploited to create reprocessable or self-healing polymer networks.
Thiol-ene/Thiol-yne Chemistry: If the tetrasulfide is first reduced to its corresponding dithiol (2-methyl-3-furanthiol), this resulting molecule can readily participate in highly efficient "click" reactions, such as thiol-ene or thiol-yne polymerizations, with appropriate multifunctional monomers to form well-defined polymer networks. colorado.edu
The resulting network's properties would be a composite of the flexible, dynamic polysulfide crosslinks and the more rigid 2-methyl-3-furyl units. This combination could lead to materials that are both tough and reprocessable.
| Polymerization Method | Role of Tetrasulfide | Governing Mechanism | Potential Polymer Properties |
|---|---|---|---|
| Inverse Vulcanization | Monomer / Crosslinker | Radical-mediated reaction with elemental sulfur. rsc.org | High refractive index, reprocessable, high sulfur content. |
| Polycondensation | Building Block (Monomer) | Reaction with other difunctional monomers (requires functionalization of furan rings). | Thermally stable, defined structure. |
| Thiol-ene Polymerization | Precursor to Thiol Monomer | Reduction to dithiol followed by photo- or thermally-initiated radical addition to alkenes. colorado.edunih.gov | Optically transparent, uniform network structure. |
Tuning Material Properties through Polysulfide Linkages
There is no available research or documented evidence to suggest that Bis(2-methyl-3-furyl)tetrasulfide has been investigated for its capacity to tune the mechanical or optical properties of materials through its tetrasulfide linkages. While the broader class of polysulfides is known to be useful in polymer chemistry, with the sulfur-sulfur bonds offering unique characteristics, these principles have not been specifically applied to or studied in the context of this compound. The search for information on this topic yielded no relevant results.
Potential in Catalytic Processes and Precursor Chemistry
Similarly, the potential of this compound in catalytic processes or as a precursor for chemical synthesis outside of flavor chemistry is not documented in the available literature.
No studies were found that describe chemical transformations mediated by this compound or its derivatives in a catalytic capacity. While a study on the synthesis of novel 2-methyl-3-furyl sulfide (B99878) derivatives with antimicrobial properties exists, it utilizes the disulfide analogue, Bis(2-methyl-3-furyl)disulfide, as a starting material, not the tetrasulfide. rsc.org The focus of this research was on creating preservatives, not on exploring the compound's broader catalytic potential.
There is no information available on the design or conceptualization of catalytic systems based on this compound. The current body of research has not explored its use as a ligand, catalyst, or catalytic precursor.
Future Research Directions and Emerging Opportunities
Development of Chemo- and Regioselective Synthesis Methods
The current synthesis of bis(2-methyl-3-furyl)tetrasulfide and related polysulfides often involves the oxidation of thiols, which can lead to a mixture of products with varying sulfur chain lengths. prepchem.comgoogle.com Future research must prioritize the development of highly controlled synthetic methods.
A significant challenge lies in achieving chemo- and regioselectivity, particularly for creating unsymmetrical polysulfides. researchgate.net This would involve developing methods that allow for the precise, stepwise addition of sulfur atoms and the coupling of different organic moieties to the polysulfide chain. Such control is crucial for fine-tuning the molecule's properties for specific applications. Research into palladium-catalyzed cross-coupling reactions, which have shown success in forming other complex molecules, could provide a promising avenue for the selective synthesis of furan-containing polysulfides. researchgate.net
| Potential Synthetic Strategy | Description | Key Challenges | Potential Advantages |
| Controlled Oxidation of Thiols | Utilizing mild and selective oxidizing agents to control the length of the polysulfide chain formed from 2-methyl-3-furanthiol (B142662). google.com | Achieving specific chain lengths (e.g., tetrasulfide vs. disulfide or trisulfide); avoiding over-oxidation. | Potentially straightforward, building on existing methods. |
| Stepwise Sulfur Insertion | Reacting a furan-thiolate with sulfur-transfer reagents that deliver a defined number of sulfur atoms. | Availability and stability of suitable sulfur-transfer reagents. | High degree of control over polysulfide chain length. |
| Metal-Catalyzed Cross-Coupling | Employing transition metal catalysts (e.g., Palladium, Copper) to couple furan-thiols with sulfur-containing synthons. | Catalyst poisoning by sulfur compounds; ensuring regioselectivity at the furan (B31954) ring. | High potential for creating unsymmetrical and complex polysulfide architectures. |
| Nucleophilic Substitution | Reacting a furan-based nucleophile with an electrophilic polysulfide species, or vice versa. | Controlling the site of attack on the polysulfide chain; stability of intermediates. researchgate.net | Modular approach allowing for diverse functional group introduction. |
High-Throughput Screening for Novel Chemical Reactivities
The reactivity of this compound is largely unexplored. The furan ring can participate in various reactions, including cycloadditions and ring-opening, while the tetrasulfide linkage offers a rich playground for redox and substitution chemistry. acs.orgnih.gov High-throughput screening (HTS) presents a powerful strategy to rapidly explore the chemical space and uncover novel reactions. nih.gov
By arraying this compound in microplates and exposing it to a diverse library of reactants, catalysts, and conditions, thousands of potential reactions can be evaluated simultaneously. nih.govacs.org This could lead to the discovery of new catalytic activities, such as its potential use as a photoredox catalyst, where polysulfide anions have shown promise, or its ability to initiate polymerization. acs.org HTS is particularly well-suited for complex reactions like those involving sulfur, where reaction kinetics can be slow and multiple intermediates may form. acs.org
Advanced In-situ Spectroscopic Techniques for Reaction Monitoring
Understanding the reaction mechanisms of polysulfides is challenging due to the kinetic and thermodynamic instability of many polysulfide intermediates. chemrxiv.org Traditional analytical methods often fail to capture the transient species that dictate reaction pathways. Advanced in-situ spectroscopic techniques are essential for real-time monitoring of reactions involving this compound.
Techniques like in-situ Raman and infrared (FT-IR) spectroscopy can provide detailed information about the formation and disappearance of specific polysulfide species (S_x_²⁻) during a reaction. acs.orgacs.org Nuclear Magnetic Resonance (NMR) spectroscopy can also be adapted for in-situ studies to identify and quantify various sulfur-containing compounds in solution. researchgate.net These methods, which have been pivotal in understanding the complex electrochemistry in lithium-sulfur batteries, could be invaluable for elucidating reaction mechanisms, identifying reactive intermediates, and optimizing reaction conditions for the synthesis and application of furan-based polysulfides. acs.orgacs.orgresearchgate.net
| Spectroscopic Technique | Information Provided | Suitability for Polysulfide Monitoring |
| Raman Spectroscopy | Vibrational modes of S-S bonds; identification of specific polysulfide chain lengths (S_n_²⁻). acs.org | Excellent for distinguishing between different polysulfide species in real-time. acs.org |
| Infrared (FT-IR) Spectroscopy | Functional group analysis; monitoring changes in the furan ring and C-S bonds. acs.org | Complements Raman by providing information on organic moieties and electrolyte interactions. acs.org |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation of stable and some transient species; quantification of products. researchgate.net | Useful for identifying diamagnetic species and understanding the overall reaction network. |
| X-ray Absorption Spectroscopy (XAS) | Average oxidation state of sulfur; local coordination environment. researchgate.netosti.gov | Provides element-specific information on the sulfur species present during a reaction. |
| UV-Visible Spectroscopy | Electronic transitions in polysulfides, which are often colored. osti.gov | Can provide quantitative data on total polysulfide concentration but with less specificity. osti.gov |
Integration with Machine Learning and AI for Predictive Chemical Design
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. acs.org4tu.nl For a molecule like this compound, ML models can be trained to predict a wide range of properties, from reactivity and stability to its potential efficacy in various applications.
Graph neural networks, a type of AI well-suited for molecular structures, can learn the relationship between the compound's architecture and its functional properties. youtube.com These models can be used for virtual screening of hypothetical derivatives, identifying promising candidates for synthesis and testing. youtube.com For instance, ML could predict the adsorption capacity of related organosulfur compounds on different materials or forecast the outcomes of unknown reactions, thereby accelerating the discovery of new applications and optimizing molecular design with greater speed and efficiency than experimental methods alone. nih.govresearchgate.net
Exploration of Next-Generation Materials Applications beyond Current Scope
The polysulfide linkage is the cornerstone of several advanced materials, and this compound could serve as a unique monomer or cross-linker for next-generation polymers. The high sulfur content inherent in this molecule could be leveraged to create materials with high refractive indices, suitable for optical applications. nih.govsci-hub.se
Furthermore, the dynamic nature of the S-S bond allows for the design of self-healing polymers and recyclable materials. acs.orgrsc.org The furan moiety adds another dimension of functionality, potentially improving solubility, adhesion, or thermal properties. Research should focus on polymerization techniques like inverse vulcanization, which utilizes elemental sulfur to create novel polymers from unsaturated monomers. nih.gov Exploring the copolymerization of this compound with other monomers could lead to new classes of materials for energy storage, environmental remediation, or advanced adhesives. sci-hub.seacs.orgrsc.org
Elucidation of Complex Reaction Networks Involving Polysulfides
The chemistry of polysulfides is characterized by complex reaction networks involving numerous equilibria and transient species. researchgate.netchemrxiv.org A fundamental understanding of these networks is crucial for controlling the synthesis and reactivity of this compound. Reactions of polysulfides with nucleophiles, for example, can proceed through multiple competing pathways, making experimental analysis difficult. researchgate.net
Computational chemistry, particularly Density Functional Theory (DFT) calculations, can provide a detailed picture of these reaction mechanisms. chemrxiv.org By modeling the various potential pathways, researchers can identify the most likely routes, calculate activation barriers, and predict the stability of intermediates. researchgate.net This theoretical work, when combined with the in-situ spectroscopic data mentioned earlier, will enable a comprehensive understanding of the intricate chemistry of furan-based polysulfides, paving the way for their rational design and application in more complex settings. chemrxiv.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Bis(2-methyl-3-furyl)tetrasulfide, and how can experimental variables be systematically optimized?
- Methodological Answer : Begin with factorial design experiments to evaluate variables such as reaction temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design can identify interactions between these factors and their impact on yield. Use reaction path search methods (e.g., quantum chemical calculations) to predict intermediates and optimize conditions iteratively . Post-synthesis, validate purity via chromatography (HPLC/GC) coupled with mass spectrometry.
Q. Which analytical techniques are most effective for characterizing this compound, and what methodological considerations ensure reproducibility?
- Methodological Answer : Combine GC-MS (for volatile fraction analysis) and NMR (for structural elucidation of sulfur-containing moieties). For quantification, employ UV-Vis spectroscopy calibrated with standard curves. Ensure reproducibility by documenting solvent systems, temperature controls, and instrument calibration protocols. Cross-validate results with independent techniques (e.g., FTIR for functional group verification) .
Q. How should stability studies be designed to evaluate this compound under varying environmental conditions?
- Methodological Answer : Use accelerated stability testing under controlled humidity, temperature, and light exposure (e.g., ICH Q1A guidelines). Monitor degradation products via LC-MS and track kinetic parameters (e.g., Arrhenius plots for thermal decomposition). Include inert atmosphere trials to assess oxidative stability, referencing safety data protocols for analogous sulfur compounds .
Advanced Research Questions
Q. How can computational modeling approaches like quantum chemical calculations be integrated with experimental data to predict reaction pathways for this compound?
- Methodological Answer : Implement density functional theory (DFT) to model sulfur-sulfur bond formation energetics and transition states. Validate computational predictions with isotopic labeling experiments (e.g., ³⁴S tracking). Use platforms like COMSOL Multiphysics for reaction kinetics simulations, iteratively refining models with experimental rate constants .
Q. What strategies resolve contradictions in reported data on this compound’s reactivity or spectral properties?
- Methodological Answer : Conduct meta-analyses of existing studies to identify confounding variables (e.g., solvent polarity effects on NMR chemical shifts). Replicate disputed experiments under strictly controlled conditions, using high-purity reagents. Apply multivariate statistical tools (e.g., PCA) to isolate variables causing discrepancies. Cross-reference theoretical frameworks (e.g., reaction mechanism hypotheses) with experimental outliers .
Q. What multi-variable experimental designs are suitable for studying synergistic effects in this compound applications (e.g., flavor chemistry or material science)?
- Methodological Answer : Employ response surface methodology (RSM) to optimize multi-factor systems (e.g., concentration, pH, and co-solvent interactions). For sensory studies, integrate quadruplicate descriptive analysis panels with chemical data (e.g., GC-Olfactometry) to correlate structural features with functional outcomes. Use AI-driven platforms to automate condition screening and reduce trial-and-error cycles .
Key Methodological Resources
- Experimental Design : Factorial/RSM frameworks
- Computational Integration : Quantum chemistry and AI-driven simulations
- Data Validation : Cross-technique reproducibility protocols
Note: Avoid reliance on non-peer-reviewed sources. Prioritize journals indexed in CAS or Scopus for literature reviews.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
